P-Nitrophenyl beta-D-cellotetraoside

Cellulase Activity Substrate Specificity Endoglucanase Assay

Accurate cellulase characterization is hindered by insoluble or heterogeneous substrates. P-Nitrophenyl β-D-cellotetraoside (CAS 129411-62-7) is a defined, soluble chromogenic substrate that enables precise spectrophotometric quantification of cellulase activity at 405-410 nm. - Discriminates endo- vs. exo-acting cellulases; essential for confirming cellobiohydrolase (CBH) processivity, a property not measurable with pNP-cellobioside. - Enables systematic active-site mapping across DP 2-5 oligosaccharide panels for unambiguous GH family functional annotation. Supplied with rigorous QC documentation, ensuring reproducible, publication-ready data for biofuel, biorefinery, and enzyme discovery programs.

Molecular Formula C30H45NO23
Molecular Weight 787.674
CAS No. 129411-62-7
Cat. No. B561636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Nitrophenyl beta-D-cellotetraoside
CAS129411-62-7
Synonyms4-Nitrophenyl O-β-D-Glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-β-D-glucopyranoside; 
Molecular FormulaC30H45NO23
Molecular Weight787.674
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1
InChIKeyNPSLEEASXYBLOE-HGEVGGQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

P-Nitrophenyl beta-D-Cellotetraoside (CAS 129411-62-7): A Chromogenic Tetrasaccharide Substrate for Cellulase Characterization


P-Nitrophenyl β-D-cellotetraoside (CAS 129411-62-7), a chromogenic substrate composed of a cellotetraosyl moiety linked to a para-nitrophenyl (pNP) aglycone [1], serves as a critical tool for quantifying cellulase activity and probing enzyme specificity. Its defined, soluble structure mimics natural cello-oligosaccharide substrates, enabling precise spectrophotometric detection at 405–410 nm upon enzymatic hydrolysis and release of the p-nitrophenolate chromophore [2]. This synthetic tetramer is essential for dissecting the complex modes of action (endo- vs. exo-acting) within cellulase systems, providing advantages over insoluble, heterogeneous substrates in terms of assay reproducibility and mechanistic interpretation .

Why P-Nitrophenyl β-D-Cellotetraoside Cannot Be Replaced by Shorter or Longer pNP-Cellooligosaccharides in Critical Assays


The specificity of cellulases is exquisitely sensitive to substrate chain length. Generic substitution of pNP-cellotetraoside with pNP-cellobioside (disaccharide), pNP-cellotrioside (trisaccharide), or pNP-cellopentaoside (pentasaccharide) will fundamentally alter—and often invalidate—the assay's quantitative outcome and mechanistic conclusions [1]. Specific enzyme classes, notably cellobiohydrolases (CBHs), exhibit minimal to zero activity on shorter substrates (n=2,3) due to their requirement for a specific number of glucosyl subsites for binding and processive cleavage [2]. Conversely, some endoglucanases may prefer or only act upon longer chains. The differential hydrolysis patterns observed across these in-class compounds mandate the precise selection of the cellotetraoside for research programs aiming to measure exo-acting activity, study processivity, or screen for enzymes with a specific degree of polymerization (DP) preference [3].

Quantitative Differentiation of P-Nitrophenyl β-D-Cellotetraoside vs. Analogs in Cellulase Characterization


Differential Hydrolysis Activity: Cellotetraoside vs. Cellobioside and Cellotrioside by CelA Glycosidase

The endoglucanase CelA from Alicyclobacillus acidocaldarius exhibits a pronounced substrate length preference that cannot be inferred from assays using pNP-cellobioside alone. While displaying its highest hydrolytic activity toward pNP-cellobioside, the enzyme demonstrates significant but lower activity on pNP-cellotetraoside and a complete lack of activity on pNP-cellotrioside and pNP-glucopyranoside [1]. This pattern highlights the tetramer's essential role in dissecting the nuances of active-site subsite binding.

Cellulase Activity Substrate Specificity Endoglucanase Assay

Kinetic Comparison: pNP-Cellotetraoside KM vs. pNP-Cellobioside for Cellobiohydrolase Activity

Kinetic constants highlight differential enzyme-substrate interactions based on chain length. For a thermostable cellulase (EC 3.2.1.4) from Pyrococcus furiosus, the specificity constant (kcat/KM) for pNP-cellotetraoside is 49 mM⁻¹s⁻¹ [1]. In contrast, studies on a different cellobiohydrolase from Aspergillus niger report a KM of 0.3 mM for cellotetraose, while a literature survey indicates a KM range of 0.384–0.4 mM for pNP-cellobioside with other CBHs [2][3]. These distinct kinetic signatures confirm that the tetramer engages the enzyme's active site differently than the dimer, providing unique and necessary information for characterizing catalytic efficiency.

Enzyme Kinetics Cellobiohydrolase (CBH) Substrate Affinity

Mechanistic Differentiation: pNP-Cellotetraoside Cleavage Pattern Reveals Processive Exo-Mode of CelO Cellobiohydrolase

pNP-cellotetraoside is a definitive probe for distinguishing between processive and non-processive modes of action in cellobiohydrolases (CBHs). Analysis of the cleavage products from pNP-cellotetraoside by the CelO enzyme from Clostridium thermocellum revealed a specific pattern consistent with activity initiating from the reducing end in a processive manner [1]. This capability is unique to substrates with a DP ≥ 4. Shorter pNP-oligosaccharides like pNP-cellobioside (DP=2) are unsuitable for processivity studies as they lack the necessary chain length for multi-step cleavage events .

Cellobiohydrolase Enzyme Processivity Exo-Glucanase

Substrate Spectrum Confirmation: pNP-Cellotetraoside Hydrolysis by Orpinomyces joyonii Cel B2 Defines Enzyme's Broad DP Tolerance

The cloned cellulase Cel B2 from the ruminal fungus Orpinomyces joyonii demonstrates broad substrate specificity, hydrolyzing a range of pNP-cellooligosaccharides from cellobioside (DP=2) through cellopentaoside (DP=5) but exhibiting no activity on pNP-glucopyranoside (DP=1) [1]. Inclusion of pNP-cellotetraoside in the panel was essential to establish the enzyme's activity across the mid-range of chain lengths, confirming its classification as an endoglucanase with a minimum DP requirement of 2 and no maximum DP limit up to at least 5.

Enzyme Substrate Profile Endoglucanase Cellulase Specificity

Primary Research and Industrial Applications for P-Nitrophenyl β-D-Cellotetraoside (CAS 129411-62-7)


1. Characterizing Processive Cellobiohydrolases (CBHs) for Biomass Conversion

In biofuel and biorefinery research, accurately assessing the processivity of cellobiohydrolases is critical. pNP-cellotetraoside is an essential substrate for confirming the reducing-end, processive exo-mode of action characteristic of CBHs like CelO, a property not measurable with the more common pNP-cellobioside [1]. This assay directly informs enzyme selection for efficient crystalline cellulose deconstruction.

2. Mapping Active-Site Subsites in Novel Endoglucanases

For enzymologists characterizing newly discovered glycoside hydrolases, a panel of pNP-cellooligosaccharides of varying lengths (DP 2-5) is required to map substrate binding subsites. As demonstrated with CelA from A. acidocaldarius, the differential activity observed between pNP-cellotrioside (no activity) and pNP-cellotetraoside (significant activity) provides definitive data on the number and positioning of glucosyl-binding subsites within the enzyme's catalytic cleft [2].

3. Comprehensive Substrate Profiling for Functional Annotation of Cellulases

When functionally annotating a new cellulase gene, as with Cel B2 from O. joyonii, a thorough substrate specificity profile is non-negotiable. The pNP-cellotetraoside substrate is indispensable for bridging the activity gap between shorter (trioside) and longer (pentaoside) cellooligomers, confirming that the enzyme maintains activity across the mid-range of chain lengths and does not exhibit an unexpected drop in activity at DP=4 [3]. This ensures accurate functional classification and publication-quality data.

4. High-Throughput Screening (HTS) for Cellulases with a Minimum DP Requirement

In industrial enzyme discovery programs, HTS campaigns often utilize pNP-cellobioside for its broad reactivity. However, this approach fails to identify enzymes that are inactive on the disaccharide but active on longer oligosaccharides. A secondary or parallel screen using pNP-cellotetraoside is required to capture this sub-population of potentially valuable enzymes, which may have unique applications in degrading higher-order cellulose structures [1][2].

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